molecular formula C11H12N2O2S B11446661 Ethyl 2,7-diamino-1-benzothiophene-3-carboxylate

Ethyl 2,7-diamino-1-benzothiophene-3-carboxylate

Cat. No.: B11446661
M. Wt: 236.29 g/mol
InChI Key: NIYGJLVVANWWDH-UHFFFAOYSA-N
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Description

Ethyl 2,7-diamino-1-benzothiophene-3-carboxylate is a heterocyclic compound containing a benzothiophene core. This compound is characterized by the presence of two amino groups at positions 2 and 7, and an ethyl ester group at position 3. The benzothiophene ring system is known for its stability and biological activity, making it a valuable scaffold in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,7-diamino-1-benzothiophene-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides . This reaction is often catalyzed by rhodium complexes and proceeds under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial for efficient large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,7-diamino-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2,7-diamino-1-benzothiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2,7-diamino-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The benzothiophene core provides stability and enhances binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2,7-diamino-1-benzothiophene-3-carboxylate is unique due to the presence of two amino groups and an ethyl ester group, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 2,7-diamino-1-benzothiophene-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound belongs to the benzothiophene family, characterized by a sulfur-containing heterocyclic structure. Its synthesis often involves multi-step organic reactions, including cyclization and substitution processes that yield various derivatives with potential biological activities.

1. Anti-inflammatory Activity

Recent studies have demonstrated that this compound exhibits significant anti-inflammatory properties. The evaluation was conducted using the carrageenan-induced paw edema model in rats. The results indicated that the compound significantly reduced paw edema when administered prior to carrageenan injection.

Table 1: Anti-inflammatory Effects of this compound

CompoundDose (mg/kg)Edema Reduction (%)Time Post Administration (h)
Ethyl Compound9452
IndomethacinStandard602

The data suggests that the compound's anti-inflammatory effects are comparable to those of indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID) .

2. Analgesic Activity

In addition to its anti-inflammatory effects, the compound has shown promising analgesic activity. The hot plate test was utilized to assess pain relief in animal models. Results indicated a significant increase in pain threshold compared to control groups.

Table 2: Analgesic Effects of this compound

CompoundDose (mg/kg)Pain Threshold Increase (s)Time Post Administration (min)
Ethyl Compound9530
TramadolStandard830

These findings highlight the potential of this compound as an effective analgesic agent .

3. Anticancer Activity

The anticancer properties of this compound have been evaluated against various cancer cell lines. In vitro studies demonstrated that the compound induces apoptosis in MCF-7 breast cancer cells.

Table 3: Antitumor Activity of this compound

Cell LineIC50 (μM)Mechanism of Action
MCF-723.2Apoptosis induction
HeLa45.0Cell cycle arrest

Flow cytometry analysis revealed that treatment with the compound resulted in significant cell cycle arrest at the G2/M phase and increased markers for both early and late apoptosis . The compound's ability to induce apoptosis suggests a dual mechanism involving both necrosis and programmed cell death.

Case Studies

A notable case study involved the administration of this compound in a murine model of breast cancer. Mice treated with the compound showed a marked reduction in tumor size compared to controls. Blood tests indicated improved hematological parameters, suggesting reduced myelosuppression commonly associated with chemotherapy .

Properties

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29 g/mol

IUPAC Name

ethyl 2,7-diamino-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C11H12N2O2S/c1-2-15-11(14)8-6-4-3-5-7(12)9(6)16-10(8)13/h3-5H,2,12-13H2,1H3

InChI Key

NIYGJLVVANWWDH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1C=CC=C2N)N

Origin of Product

United States

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